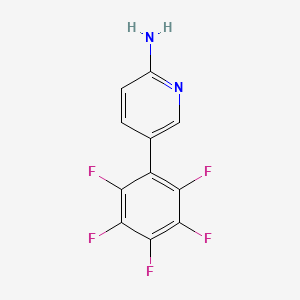

2-Amino-5-(perfluorophenyl)pyridine

Description

2-Amino-5-(perfluorophenyl)pyridine (CAS 893739-94-1) is a fluorinated pyridine derivative characterized by a perfluorophenyl group at the 5-position and an amino group at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₅F₅N₂, and it has an InChIKey of SACZDQSRBAOHGW-UHFFFAOYSA-N . The perfluorophenyl group introduces strong electron-withdrawing effects, enhancing the compound's stability and influencing its reactivity in substitution and coupling reactions.

Properties

Molecular Formula |

C11H5F5N2 |

|---|---|

Molecular Weight |

260.16 g/mol |

IUPAC Name |

5-(2,3,4,5,6-pentafluorophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H5F5N2/c12-7-6(4-1-2-5(17)18-3-4)8(13)10(15)11(16)9(7)14/h1-3H,(H2,17,18) |

InChI Key |

SACZDQSRBAOHGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C2=C(C(=C(C(=C2F)F)F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(perfluorophenyl)pyridine typically involves multiple steps starting from readily available precursors. One common method involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by reduction to yield 2-amino-5-aminopyridine. This intermediate can then undergo a diazotization reaction followed by a Sandmeyer reaction to introduce the perfluorophenyl group .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(perfluorophenyl)pyridine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitro group (if present) can be reduced back to the amino group.

Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the perfluorophenyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the perfluorophenyl ring.

Scientific Research Applications

2-Amino-5-(perfluorophenyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-Amino-5-(perfluorophenyl)pyridine and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The electron-withdrawing perfluorophenyl group can enhance the compound’s binding affinity to these targets by stabilizing the interaction through various non-covalent forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-amino-5-(perfluorophenyl)pyridine, differing primarily in substituents or heterocyclic cores:

Key Observations:

- Molecular Weight and Lipophilicity: The perfluorophenyl group increases molecular weight and lipophilicity, which may improve membrane permeability in biological systems compared to non-fluorinated analogs .

Physical and Spectral Properties

Melting Points and Stability:

- This compound: Melting point data are unavailable, but perfluorophenylpyridine derivatives exhibit broad liquid crystalline phases (87–215°C) due to twisted non-planar geometries .

- Chlorinated Pyridine Analogs: Derivatives with -Cl and -NO₂ substituents (e.g., 2-amino-4-(2-chloro-5-nitrophenyl)pyridine) show higher melting points (268–287°C) due to increased molecular symmetry and intermolecular interactions .

Spectral Data:

- IR/NMR Trends: The -CN and -C=O groups in related compounds (e.g., hexahydroquinoline derivatives) exhibit characteristic IR peaks at ~2183 cm⁻¹ (-CN) and ~1672 cm⁻¹ (C=O), while aromatic C-H stretches appear near 3020 cm⁻¹ . For this compound, the -C₆F₅ group would likely show distinct ¹⁹F NMR signals, a feature absent in non-fluorinated analogs.

Antimicrobial Activity:

- Chlorinated Pyridine Derivatives: Compounds with -Cl and -NO₂ substituents demonstrate moderate to high antimicrobial activity against gram-negative bacteria, with MIC values correlating with electron-withdrawing substituents .

- Thiadiazole Analogs: Schiff base derivatives of 2-amino-5-substituted-benzyl-1,3,4-thiadiazole show superior antibacterial activity, suggesting heterocycle choice (pyridine vs. thiadiazole) significantly impacts efficacy .

Pharmaceutical Potential:

- Fluorinated Pyridines: 2-Amino-5-fluoropyridine is a key intermediate in kinase inhibitor synthesis, while 5-amino-2-fluoropyridine-3-carboxamide is explored for CNS drug development . The perfluorophenyl group in this compound may enhance binding affinity in hydrophobic enzyme pockets compared to smaller substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.